Cas no 14341-55-0 (Ethyl-3-bromopropionate-d4)
Ethyl-3-bromopropionate-d4 is a deuterated analog of ethyl 3-bromopropionate, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference in analytical applications. The compound is commonly employed as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of deuterated analogs for mechanistic and metabolic studies. Its high isotopic purity and stability make it suitable for use in tracer experiments and kinetic isotope effect investigations. The presence of the bromo group allows for further functionalization, enabling precise modifications in target molecules.
Ethyl-3-bromopropionate-d4 structure
Product Name:Ethyl-3-bromopropionate-d4
CAS No:14341-55-0
MF:C5H9BrO2
MW:185.052407979965
CID:120339
PubChem ID:12318832
Update Time:2025-06-08
Ethyl-3-bromopropionate-d4 Chemical and Physical Properties
Names and Identifiers
-
- Propanoic-2,2,3,3-d4acid, 3-bromo-, ethyl ester (9CI)
- ETHYL 3-BROMOPROPIONATE-2,2,3,3-D4
- Ethyl-3-broMopropionate-d4
- ethyl 3-bromo-2,2,3,3-tetradeuteriopropanoate
- 2-Ethoxycarbonylethyl BroMide-d4
- 3-BroMopropionic Acid Ethyl Ester-d4
- 3-BroMopropanoic Acid Ethyl Ester-d4
- 3-BroMo-propanoic Acid Ethyl Ester-d4
- CS-0568199
- ethyl 3-bromo(?H?)propanoate
- Ethyl 3-bromo(~2~H_4_)propanoate
- D99566
- DTXSID60488209
- HY-W007449S
- 14341-55-0
- SCHEMBL2810640
- J-007811
- DB-319418
- Ethyl-3-bromopropionate-d4
-
- Inchi: 1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3/i3D2,4D2
- InChI Key: FQTIYMRSUOADDK-KHORGVISSA-N
- SMILES: BrC([2H])([2H])C([2H])([2H])C(=O)OCC
Computed Properties
- Exact Mass: 184.00400
- Monoisotopic Mass: 184.00370g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: N/A
- Boiling Point: 179.0±0.0 °C at 760 mmHg
- Flash Point: Not available
- Solubility: Chloroform, Methanol
- PSA: 26.30000
- LogP: 1.33450
- Vapor Pressure: 1.0±0.3 mmHg at 25°C
Ethyl-3-bromopropionate-d4 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Refrigerator
Ethyl-3-bromopropionate-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E900532-250mg |
Ethyl-3-bromopropionate-d4 |
14341-55-0 | 250mg |
$ 385.00 | 2023-09-07 | ||
| TRC | E900532-500mg |
Ethyl-3-bromopropionate-d4 |
14341-55-0 | 500mg |
$ 672.00 | 2023-09-07 | ||
| TRC | E900532-1g |
Ethyl-3-bromopropionate-d4 |
14341-55-0 | 1g |
$ 1212.00 | 2023-09-07 |
Ethyl-3-bromopropionate-d4 Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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